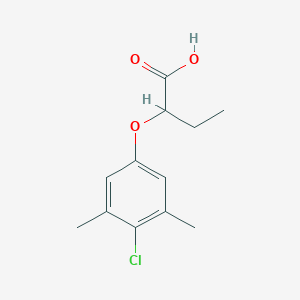

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related chlorinated phenoxy butanoic acids involves various strategies. For instance, the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was achieved through electrooxidative double ene-type chlorination . This suggests that similar electrochemical methods could potentially be applied to synthesize the compound of interest.

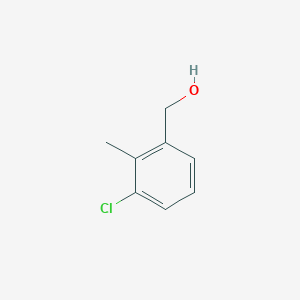

Molecular Structure Analysis

The molecular structure of chlorinated phenoxy butanoic acids is characterized by the presence of a phenoxy group attached to a butanoic acid moiety, with various substituents on the aromatic ring influencing the reactivity and properties of the molecule. X-ray structure determinations for related compounds provide detailed insights into their molecular conformations .

Chemical Reactions Analysis

The reactivity of chlorinated phenoxy butanoic acids is diverse. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of new heterocyclic compounds with biological activity . This indicates that the compound of interest may also undergo reactions with nitrogen-containing nucleophiles to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenoxy butanoic acids are influenced by the presence of chloro and methyl groups on the aromatic ring, as well as the phenoxy and butanoic acid functional groups. These substituents can affect the acidity, solubility, and potential for forming reactive intermediates, as seen in the mutagenic behavior of 2-chloro-4-(methylthio)butanoic acid .

Relevant Case Studies

While no direct case studies on 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid were provided, the papers discuss related compounds. For instance, the formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid suggests that similar compounds could form reactive intermediates with mutagenic potential . Additionally, the antimicrobial and antifungal activities of some newly synthesized compounds highlight the potential biological relevance of these chlorinated phenoxy butanoic acids .

Applications De Recherche Scientifique

Synthesis and Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid and similar compounds have been actively involved in the synthesis of new heterocyclic compounds. For instance, 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid was used to prepare new heterocyclic compounds with potential biological activities. Some of these new compounds demonstrated antimicrobial and antifungal properties, indicating the potential of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid in the development of bioactive compounds (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Environmental Impact and Detection

The compound has also been a subject of environmental studies, especially in relation to its transformation products. For example, gemfibrozil, a structurally related compound (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid), when reacted with sodium hypochlorite, formed chlorinated by-products. This highlighted the potential environmental impact and the need for careful monitoring of such compounds and their derivatives in wastewater treated with chlorine (Krkošek, Koziar, White, & Gagnon, 2011).

Furthermore, methodologies for detecting chlorophenoxy acid herbicides (related compounds) in various matrices like human urine and water have been developed. Techniques such as capillary LC–UV detection and gas chromatography-mass spectrometry have been employed, indicating the relevance of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid in environmental monitoring and public health (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008; Catalina, Dallüge, Vreuls, & Brinkman, 2000).

Optical Gating and Synthetic Ion Channels

In the field of nanotechnology and material sciences, derivatives of butanoic acid, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, have been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application underscores the potential of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid in developing advanced materials and technologies for controlled release, sensing, and information processing (Ali et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-10(12(14)15)16-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQVJRJGCJTRLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=C(C(=C1)C)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)